molecular formula C5H7Cl2NO B3336820 N-allyl-2,2-dichloroacetamide CAS No. 39089-53-7

N-allyl-2,2-dichloroacetamide

Cat. No.: B3336820
CAS No.: 39089-53-7
M. Wt: 168.02 g/mol
InChI Key: QEVQAUWGMNGRTB-UHFFFAOYSA-N
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Description

N-allyl-2,2-dichloroacetamide is an organic compound with the chemical formula C5H7Cl2NO. It is a derivative of dichloroacetic acid and allylamine. This compound is known for its use as a safener in herbicides, particularly for protecting crops like maize from the harmful effects of certain herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-2,2-dichloroacetamide can be synthesized through the reaction of dichloroacetyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cl2CHCOCl+NH2CH2CH=CH2Cl2CHCONHCH2CH=CH2+HCl\text{Cl}_2\text{CHCOCl} + \text{NH}_2\text{CH}_2\text{CH=CH}_2 \rightarrow \text{Cl}_2\text{CHCONHCH}_2\text{CH=CH}_2 + \text{HCl} Cl2​CHCOCl+NH2​CH2​CH=CH2​→Cl2​CHCONHCH2​CH=CH2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

N-allyl-2,2-dichloroacetamide undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

Scientific Research Applications

N-allyl-2,2-dichloroacetamide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-allyl-2,2-dichloroacetamide involves its interaction with specific enzymes and proteins in plants. It acts as a safener by inducing the expression of detoxifying enzymes that metabolize and neutralize herbicides, thereby protecting the crops. The molecular targets include enzymes involved in the detoxification pathways, such as glutathione S-transferases .

Comparison with Similar Compounds

Similar Compounds

    N,N-diallyl-2,2-dichloroacetamide: Another safener with similar protective effects on crops.

    N-chloro-2,2-dichloroacetamide: An emerging nitrogenous disinfection by-product in drinking water.

Uniqueness

N-allyl-2,2-dichloroacetamide is unique due to its specific structure, which allows it to act effectively as a safener while maintaining stability under various environmental conditions. Its ability to induce detoxifying enzymes in plants makes it particularly valuable in agricultural applications .

Properties

IUPAC Name

2,2-dichloro-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl2NO/c1-2-3-8-5(9)4(6)7/h2,4H,1,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVQAUWGMNGRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349093
Record name acetamide, 2,2-dichloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39089-53-7
Record name acetamide, 2,2-dichloro-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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